Aminooxy-PEG1-amine
Description
Properties
Molecular Formula |
C4H12N2O2 |
|---|---|
Molecular Weight |
120.15 g/mol |
IUPAC Name |
O-[2-(2-aminoethoxy)ethyl]hydroxylamine |
InChI |
InChI=1S/C4H12N2O2/c5-1-2-7-3-4-8-6/h1-6H2 |
InChI Key |
WQXKDXQERMISJX-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCON)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminooxy-PEG1-amine HCl salt is synthesized through a series of chemical reactions involving the introduction of an aminooxy group and a primary amine onto a PEG backbone. The aminooxy group is typically introduced via a reaction with hydroxylamine derivatives, while the primary amine is incorporated through amination reactions. The final product is often purified through crystallization or chromatography to achieve high purity levels .
Industrial Production Methods
In industrial settings, the production of this compound HCl salt involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of stable bonds between the aminooxy group and the PEG backbone. The product is then converted to its hydrochloride salt form to enhance stability and solubility .
Chemical Reactions Analysis
Types of Reactions
Aminooxy-PEG1-amine HCl salt undergoes several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: In the presence of reducing agents, the oxime bond can be reduced to form hydroxylamine linkages.
Substitution: The primary amine can participate in nucleophilic substitution reactions with activated esters and carboxylic acids
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Coupling agents like EDC and NHS (N-hydroxysuccinimide) are frequently employed
Major Products Formed
Scientific Research Applications
Aminooxy-PEG1-amine HCl salt has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and as a linker in bioconjugation reactions.
Biology: Facilitates the labeling and modification of biomolecules, such as proteins and nucleic acids.
Medicine: Employed in drug delivery systems and the development of diagnostic tools.
Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of Aminooxy-PEG1-amine HCl salt involves the formation of stable oxime bonds through the reaction of its aminooxy group with aldehydes and ketones. This reaction is highly specific and occurs under mild conditions, making it suitable for bioconjugation applications. The primary amine group allows for further chemical modifications, enabling the compound to serve as a versatile linker in various chemical and biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of Aminooxy-PEG1-amine HCl salt with structurally or functionally analogous PEG-based reagents.
Key Compounds and Their Properties
*Molecular weight estimated based on PEG1 backbone and functional groups.
Reactivity and Selectivity
- This compound HCl salt outperforms Amino-PEG1-acid HCl salt in orthogonal conjugation due to its dual reactive groups.
- Compared to Methylamino-PEG1-acid HCl salt, which reacts with carbonyls via its methylamine group, this compound offers faster oxime ligation under physiological pH (6.5–7.5), avoiding the need for harsh reducing agents .
- Desthiobiotin-PEG1-Amine lacks oxime reactivity but provides reversible biotin-streptavidin binding, a feature absent in this compound. This makes it superior for affinity-based assays .
- Aminooxy-PEG1-propargyl HCl salt and Aminooxy-PEG1-azide specialize in click chemistry, enabling efficient coupling with azides or alkynes, respectively. However, they lack the primary amine group, limiting their versatility compared to this compound .
Stability and Practical Considerations
- Aminooxy-containing compounds (e.g., this compound, Aminooxy-PEG1-propargyl) exhibit poor long-term stability due to the sensitivity of the aminooxy group to hydrolysis and oxidation. In contrast, Amino-PEG1-acid HCl salt and Methylamino-PEG1-acid HCl salt are more stable, with shelf lives exceeding 6 months under proper storage .
- Desthiobiotin-PEG1-Amine and Aminooxy-PEG1-azide require stringent inert storage (-20°C under argon) to prevent degradation, whereas this compound degrades even under standard freezer conditions within weeks .
Solubility and Biocompatibility
- All PEG1 derivatives enhance aqueous solubility due to the hydrophilic PEG spacer. However, Aminooxy-PEG1-propargyl HCl salt and Aminooxy-PEG1-azide may require organic solvents (e.g., DMSO) for dissolution, limiting in vivo applications .
Q & A
Q. What strategies can mitigate PEG-related interference in downstream assays (e.g., ELISA or flow cytometry)?
- Methodological Answer :
- Blocking Agents : Use BSA or casein to mask non-specific PEG interactions.
- Alternative Linkers : If interference persists, validate with non-PEG linkers (e.g., alkyl chains) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
